Cas no 3524-19-4 (1-(butan-2-yl)-1H-pyrazol-5-amine)

1-(butan-2-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1-(sec-Butyl)-1H-pyrazol-5-amine
- 1H-Pyrazol-5-amine,1-(1-methylpropyl)-
- 1-sec-butyl-1H-pyrazol-5-amine
- 1-(2-Butyl)-5-amino-pyrazol
- 2-sec-butyl-2H-pyrazol-3-ylamine
- AC1MXACC
- AC1Q2S9Z
- CTK4H4000
- HMS1733C16
- SBB033543
- T5483319
- 1-(butan-2-yl)-1H-pyrazol-5-amine
- 2-butan-2-ylpyrazol-3-amine
- MFCD06660729
- 1-sec-Butyl-1H-pyrazol-5-amine, AldrichCPR
- CS-0451545
- A874690
- J-505124
- 3524-19-4
- AKOS000123052
- AKOS008024488
- EN300-10341
- NS-01080
- DTXSID80396074
- Z154666650
- AKOS016042388
- 2-(SEC-BUTYL)PYRAZOL-3-AMINE
- G74882
-
- MDL: MFCD06660729
- インチ: InChI=1S/C7H13N3/c1-3-6(2)10-7(8)4-5-9-10/h4-6H,3,8H2,1-2H3
- InChIKey: KVXMAIZWDSEADI-UHFFFAOYSA-N
- ほほえんだ: CCC(C)N1C(=CC=N1)N
計算された属性
- せいみつぶんしりょう: 139.11109
- どういたいしつりょう: 139.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8A^2
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.09
- ふってん: 250.2°Cat760mmHg
- フラッシュポイント: 105.1°C
- 屈折率: 1.555
- PSA: 43.84
1-(butan-2-yl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10341-0.05g |
1-(butan-2-yl)-1H-pyrazol-5-amine |
3524-19-4 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
Enamine | EN300-10341-1.0g |
1-(butan-2-yl)-1H-pyrazol-5-amine |
3524-19-4 | 95% | 1g |
$58.0 | 2023-05-03 | |
Chemenu | CM304481-5g |
1-(sec-Butyl)-1H-pyrazol-5-amine |
3524-19-4 | 95% | 5g |
$640 | 2021-08-18 | |
abcr | AB217189-1 g |
1-sec-Butyl-1H-pyrazol-5-amine; 95% |
3524-19-4 | 1g |
€96.80 | 2022-03-04 | ||
Enamine | EN300-10341-2.5g |
1-(butan-2-yl)-1H-pyrazol-5-amine |
3524-19-4 | 95% | 2.5g |
$122.0 | 2023-10-28 | |
Enamine | EN300-10341-5.0g |
1-(butan-2-yl)-1H-pyrazol-5-amine |
3524-19-4 | 95% | 5g |
$240.0 | 2023-05-03 | |
Enamine | EN300-10341-0.25g |
1-(butan-2-yl)-1H-pyrazol-5-amine |
3524-19-4 | 95% | 0.25g |
$28.0 | 2023-10-28 | |
Chemenu | CM304481-5g |
1-(sec-Butyl)-1H-pyrazol-5-amine |
3524-19-4 | 95% | 5g |
$131 | 2023-02-02 | |
abcr | AB217189-10g |
1-sec-Butyl-1H-pyrazol-5-amine, 95%; . |
3524-19-4 | 95% | 10g |
€739.00 | 2025-02-27 | |
A2B Chem LLC | AF68291-500mg |
1-Sec-butyl-1h-pyrazol-5-amine |
3524-19-4 | 95% | 500mg |
$83.00 | 2024-04-20 |
1-(butan-2-yl)-1H-pyrazol-5-amine 関連文献
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
1-(butan-2-yl)-1H-pyrazol-5-amineに関する追加情報
Professional Introduction to 1-(butan-2-yl)-1H-pyrazol-5-amine (CAS No. 3524-19-4)
1-(butan-2-yl)-1H-pyrazol-5-amine, a compound with the chemical identifier CAS No. 3524-19-4, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential biological activities. The compound belongs to the pyrazole class, which is well-documented for its diverse pharmacological applications, ranging from anti-inflammatory to anticancer effects.
The molecular structure of 1-(butan-2-yl)-1H-pyrazol-5-amine consists of a pyrazole core substituted with a butyl group at the 1-position and an amine group at the 5-position. This specific arrangement contributes to its distinct chemical reactivity and interaction with biological targets. The butyl moiety enhances lipophilicity, while the amine group provides a site for hydrogen bonding and further functionalization, making it a versatile scaffold for drug design.
In recent years, there has been a surge in research focusing on developing novel therapeutic agents derived from pyrazole derivatives. The compound 1-(butan-2-yl)-1H-pyrazol-5-amine has been extensively studied for its potential in modulating various biological pathways. One of the most promising areas of investigation is its role in cancer therapy. Studies have shown that pyrazole-based compounds can inhibit key enzymes involved in tumor growth and progression, such as kinases and cyclases.
Moreover, the amine group in 1-(butan-2-yl)-1H-pyrazol-5-amine allows for further derivatization, enabling researchers to create analogs with enhanced pharmacological properties. For instance, modifications at the 3-position of the pyrazole ring have led to compounds with improved solubility and bioavailability. These advancements are crucial for developing next-generation drugs that can overcome the limitations of existing therapies.
The synthesis of 1-(butan-2-yl)-1H-pyrazol-5-amine involves multi-step organic reactions, typically starting from readily available precursors such as butanone and hydrazine hydrate. The introduction of the butyl group at the 1-position is achieved through nucleophilic substitution, while the amine functionality is introduced via condensation reactions. The synthesis route has been optimized to ensure high yield and purity, making it suitable for both laboratory-scale studies and industrial production.
Recent research has also highlighted the compound's potential in treating inflammatory diseases. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting enzymes like COX (cyclooxygenase) and LOX (lipoxygenase), which are key players in inflammation pathways. The presence of the butyl group in 1-(butan-2-yl)-1H-pyrazol-5-amine appears to enhance its ability to interact with these enzymes, thereby modulating inflammatory responses.
In addition to its therapeutic applications, 1-(butan-2-yl)-1H-pyrazol-5-amine has shown promise in agricultural research. Pyrazole-based compounds can act as intermediates in the synthesis of pesticides and herbicides, offering new solutions for crop protection. The structural flexibility of this molecule allows for modifications that can target specific pests while minimizing environmental impact.
The pharmacokinetic properties of 1-(butan-2-yl)-1H-pyrazol-5-amine are also under investigation. Studies have indicated that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical use. Further research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in drug development.
The future directions of research on CAS No. 3524-19-4, or more accurately referred to as 1-(butan-2-yi)-lH-pyraiole-l-amino , include exploring its interactions with novel targets and developing prodrugs that enhance its delivery and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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